3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
CAS No.: 34576-91-5
Cat. No.: VC21453353
Molecular Formula: C9H4ClNO4S
Molecular Weight: 257.65g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34576-91-5 |
|---|---|
| Molecular Formula | C9H4ClNO4S |
| Molecular Weight | 257.65g/mol |
| IUPAC Name | 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |
| Standard InChI Key | SHGRTMQVJAOKLV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative characterized by its unique structural features. It serves as an important building block in organic synthesis and possesses potential biological activities due to its specific functional groups.
Basic Information
The compound is formally identified by several parameters as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 34576-91-5 |
| Molecular Formula | C9H4ClNO4S |
| Molecular Weight | 257.65 g/mol |
| MDL Number | MFCD00449847 |
The structure contains a benzothiophene core with three key substituents: a chlorine atom at position 3, a nitro group at position 6, and a carboxylic acid function at position 2 .
Nomenclature and Synonyms
The compound is known by several synonyms in chemical databases and literature:
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3-chloro-6-nitro-2-benzothiophenecarboxylic acid
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3-chloro-6-nitro-benzothiophene-2-carboxylic acid
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3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid
This variety of names reflects both systematic IUPAC naming conventions and alternative nomenclature systems used in chemical databases.
Physical and Chemical Properties
The physical and chemical properties of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid are determined by its molecular structure and the electronic effects of its functional groups.
Physical Properties
While comprehensive physical property data for this specific compound is limited in the provided sources, certain properties can be inferred based on its structure and similar benzothiophene derivatives:
The compound is likely a crystalline solid at room temperature, with a yellowish to light brown coloration typical of nitro-aromatic compounds. Its melting point is expected to be relatively high due to the presence of hydrogen bonding through the carboxylic acid group.
Chemical Properties
The chemical behavior of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid is influenced by three main functional groups:
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The carboxylic acid group, which contributes acidic properties and can undergo typical carboxylic acid reactions
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The chlorine atom at position 3, which serves as a potential site for nucleophilic substitution
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The nitro group at position 6, which acts as a strong electron-withdrawing group affecting the electron density of the aromatic system
These functional groups create a molecule with multiple reaction sites and diverse chemical reactivity patterns, making it valuable for synthetic organic chemistry applications.
Structural Analogs and Related Compounds
Several structurally related compounds offer insight into the potential properties and applications of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid.
Comparison with Related Compounds
Table 2 compares our target compound with structurally similar molecules:
The 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has demonstrated biological activity by suppressing the catabolism of branched-chain amino acid (BCAA)-associated mammalian target of rapamycin complex 1 (mTORC1) activation, with therapeutic effects on arthritis, liver cancer, and kidney injury .
Chemical Reactivity and Transformations
The reactivity of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid is determined by its functional groups, with several potential reaction pathways.
Carboxylic Acid Reactions
As a carboxylic acid, this compound can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to the corresponding alcohol
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Decarboxylation under appropriate conditions
The electron-withdrawing effects of both the chloro and nitro substituents enhance the acidity of the carboxylic acid group compared to unsubstituted benzothiophene carboxylic acids.
Nitro Group Transformations
The nitro group at position 6 can be transformed through various reactions:
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Reduction to an amino group using reducing agents
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Nucleophilic aromatic substitution (activated by the electron-withdrawing effect)
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Involvement in coupling reactions after reduction to the amine
Chlorine Substitution Reactions
The chlorine at position 3 can participate in:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed coupling reactions (Suzuki, Stille, etc.)
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Elimination reactions under basic conditions
Analytical Detection and Characterization
The characterization and detection of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid can be accomplished through various analytical techniques.
Spectroscopic Identification
Key spectroscopic features would likely include:
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IR spectroscopy: Characteristic bands for carboxylic acid (1700-1725 cm-1), nitro group (1530-1550 and 1345-1385 cm-1), and aromatic rings
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UV-Vis spectroscopy: Absorbance patterns reflecting the conjugated system with electron-withdrawing substituents
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NMR spectroscopy: Distinctive proton signals for the aromatic hydrogens and the acid proton, as well as carbon signals reflecting the substitution pattern
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable for separation and identification, with expected retention behaviors influenced by the compound's polarity due to its carboxylic acid and nitro groups.
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